![molecular formula C23H23N3O3S B2475681 2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 942004-68-4](/img/structure/B2475681.png)
2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . Thiazoles can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Analgesic and Anti-inflammatory Properties
Thiazole compounds have been reported to possess analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activities
Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This suggests potential use in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole compounds have shown antiviral activity . This indicates potential applications in the treatment of viral infections.
Diuretic Activity
Thiazole derivatives have been found to exhibit diuretic activity . This suggests potential use in the management of conditions that benefit from increased urine production, such as hypertension and certain types of heart disease.
Anticonvulsant and Neuroprotective Properties
Thiazole compounds have demonstrated anticonvulsant and neuroprotective properties . This suggests potential applications in the treatment of neurological disorders, including epilepsy and neurodegenerative diseases.
Antitumor and Cytotoxic Activities
Thiazole derivatives have shown antitumor and cytotoxic activities . This indicates potential use in cancer therapy. For instance, certain thiazole derivatives have demonstrated potent effects on prostate cancer .
Inhibition of CK1δ/ε
Certain thiazole derivatives have been identified as potent and specific inhibitors of CK1δ/ε . This suggests potential therapeutic applications in disorders linked to deregulation of CK1 isoforms, such as cancer, neurodegenerative diseases, and inflammatory disorders .
Mechanism of Action
Target of Action
The primary target of this compound is the Casein Kinase 1 (CK1) family , which is a highly conserved ubiquitously expressed serine/threonine protein kinase family . The seven mammalian isoforms CK1α, β, γ1, γ2, γ3, δ, and ε and their various splice variants are all highly conserved within their kinase domains .
Mode of Action
The compound has been identified as a potent and specific inhibitor of CK1δ . It exhibits a higher affinity towards CK1δ than to CK1ε . The compound’s interaction with its targets leads to the inhibition of the CK1δ, thereby affecting the phosphorylation of many different substrates bearing either a canonical or a non-canonical consensus sequence .
Biochemical Pathways
The inhibition of CK1δ affects many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation . These processes are crucial for normal cellular function and their disruption can lead to various pathological conditions.
Result of Action
The result of the compound’s action is the inhibition of proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
properties
IUPAC Name |
2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-17-9-7-15(8-10-17)13-14-24-22(28)18-11-12-19-20(18)25-23(30-19)26-21(27)16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFZGTMSCRSGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

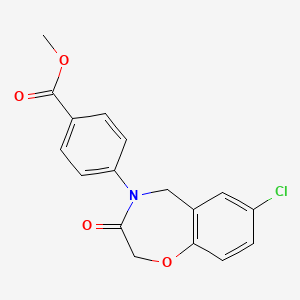


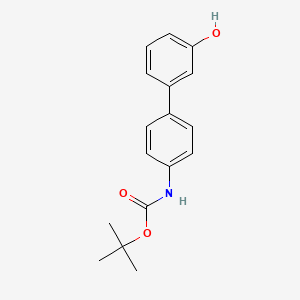
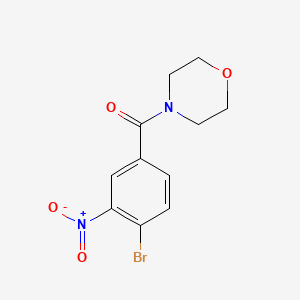

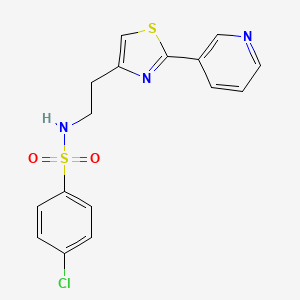
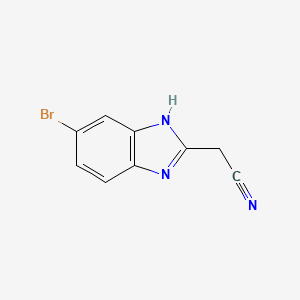
![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)
![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)
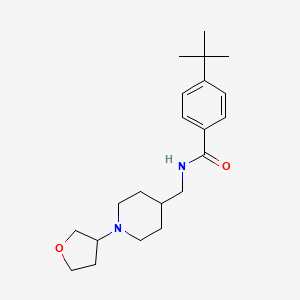


![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)